
2-Methyl-9-phenylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-9-phenylacridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of acridine, which is a polycyclic aromatic hydrocarbon with a nitrogen-containing heterocyclic ring structure. The addition of a methyl and phenyl group to acridine results in the formation of 2-Methyl-9-phenylacridine, which has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-Methyl-9-phenylacridine is not fully understood, but it is believed to involve interactions with cellular membranes and ion channels. Studies have shown that this compound can modulate the activity of various ion channels, including voltage-gated potassium channels and ligand-gated ion channels.
Biochemical and Physiological Effects
2-Methyl-9-phenylacridine has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the primary advantages of using 2-Methyl-9-phenylacridine in lab experiments is its ability to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are numerous potential future directions for research on 2-Methyl-9-phenylacridine. One area of interest is in the development of new materials for electronic and optoelectronic devices, including organic light-emitting diodes and solar cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of 2-Methyl-9-phenylacridine.
合成法
The synthesis of 2-Methyl-9-phenylacridine involves the condensation of 9-phenylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide, and the product is obtained through purification techniques such as column chromatography.
科学的研究の応用
2-Methyl-9-phenylacridine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new materials for electronic and optoelectronic devices. This compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors.
特性
分子式 |
C20H15N |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
2-methyl-9-phenylacridine |
InChI |
InChI=1S/C20H15N/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3 |
InChIキー |
UUCGWTURZPHFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)



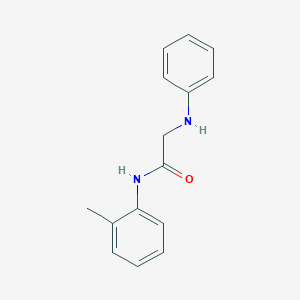

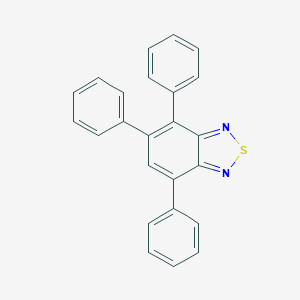
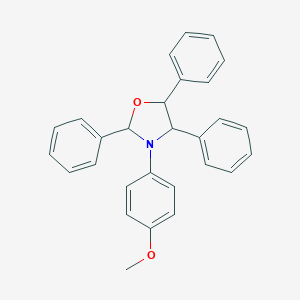
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
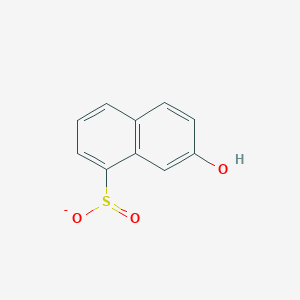
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
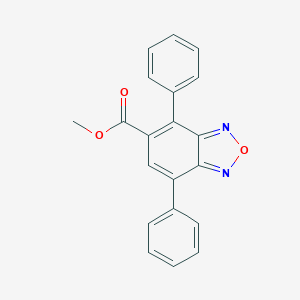
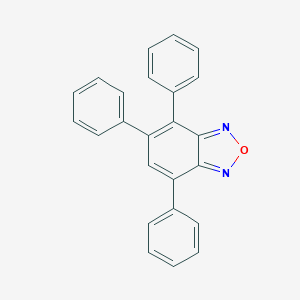
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)